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Compound of Interest

Compound Name: Buccalin

Cat. No.: B174987

Executive Summary: Buccalin is an orally administered, inactivated polyvalent bacterial
vaccine designed for the prophylaxis of recurrent respiratory tract infections. Formulated as a
gastro-resistant tablet, it contains whole-cell lysates of four common respiratory bacterial
pathogens: Haemophilus influenzae, Streptococcus pneumoniae, Streptococcus agalactiae,
and Staphylococcus aureus. The proposed mechanism of action involves the stimulation of the
gut-associated lymphoid tissue (GALT), leading to a systemic mucosal immune response. This
guide provides a comprehensive technical overview of Buccalin's composition, mechanism of
action, clinical efficacy based on available trial data, and detailed experimental protocols for
key studies.

Composition and Formulation

Buccalin is a pharmaceutical preparation consisting of inactivated bacterial bodies. The
formulation is designed to bypass the acidic environment of the stomach and release its active
ingredients in the small intestine, the primary site for mucosal immune induction.

Active Components

Each biconvex, brown coated tablet of Buccalin contains a specified quantity of four heat-
inactivated bacterial strains that are common pathogens in respiratory infections.[1][2][3]

Table 1: Quantitative Composition of Buccalin Tablets
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Quantity per Tablet

Bacterial Species Strain(s) ) .
(inactivated cells)
Haemophilus influenzae Not Specified 1.5x10°
Streptococcus pneumoniae Types I, 11, 1 1.0x10°
Streptococcus agalactiae Not Specified 1.0x 10°
Staphylococcus aureus Not Specified 1.0x10°

Source:[1][4]

Pharmaceutical Form and Excipients

Buccalin is formulated as a gastro-resistant tablet to ensure the integrity of the bacterial
antigens until they reach the small intestine. The inactive ingredients, or excipients, facilitate
the tablet's manufacture, stability, and delivery.

o Pharmaceutical Form: Biconvex, brown coated tablet.

o Excipients: Lactose, dried ox bile, povidone, magnesium stearate, shellac, iron oxide, talc.

Mechanism of Action

Buccalin functions as an immunostimulant, leveraging the common mucosal immune system.
The oral administration of bacterial antigens is intended to induce a protective immune
response not only in the gut but also at distal mucosal sites, such as the respiratory tract.

The proposed immunological pathway is as follows:

e Intestinal Delivery: The gastro-resistant coating protects the inactivated bacteria from gastric
acid, allowing the tablet to dissolve in the small intestine.

o Antigen Uptake: In the small intestine, specialized antigen-sampling M-cells within the
Peyer's patches (a key component of GALT) take up the bacterial antigens. These antigens
are then processed by antigen-presenting cells (APCs) such as macrophages and dendritic
cells.
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e Immune Cell Activation: The APCs present the bacterial antigens to T-lymphocytes, initiating
an adaptive immune response. This leads to the activation, differentiation, and maturation of
T- and B-lymphocytes.

e Lymphocyte Homing: The activated lymphocytes migrate from the Peyer's patches to the
mesenteric lymph nodes, enter the bloodstream via the thoracic duct, and then "home" to
various mucosal tissues, including the lamina propria of the respiratory tract.

e Mucosal and Systemic Immunity: At these effector sites, activated B-cells differentiate into
plasma cells that produce specific secretory IgA (slgA) antibodies. This sIgA is secreted onto
the respiratory mucosal surfaces, providing a first line of defense against subsequent
infections. The process also generates a systemic immune response, including the
production of serum antibodies and the activation of T-cell subsets, enhancing the body's
overall defensive capacity against the specific pathogens contained in the vaccine.

Respiratory Mucosa (Effector Site)

Gastrointestinal 1 Tract Lymphatic System & Circulation

Click to download full resolution via product page
Figure 1: Proposed immunological pathway of Buccalin oral vaccine.

Clinical Efficacy Data

Several clinical trials have been conducted to evaluate the efficacy of Buccalin in preventing
respiratory tract infections. The data from key historical and more recent studies are
summarized below.

Table 2: Summary of Key Clinical Trial Efficacy Data for Buccalin
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Note: The absolute reduction in days with infectious episodes in the Cazzola et al. (2014) study
was modest. The clinical significance of this finding may warrant further investigation, which is
the goal of ongoing studies.
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An ongoing Post Authorization Efficacy and Safety Study (PAES) is currently underway to
gather more robust clinical data on Buccalin's effectiveness in preventing recurrent lower
respiratory tract infections (RLRTIS).

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical findings.
Below are the protocols for the key clinical trials cited.

Melino C. (1968-1969) Trial Protocol

» Objective: To evaluate the efficacy of Buccalin in the prophylaxis of respiratory conditions.
o Study Design: Large-scale, placebo-controlled trial.

o Participants: 1,550 employees of the Italian National Railways were assigned to the
treatment group, and 1,415 employees were assigned to the placebo group.

o Treatment Regimen: The Buccalin group received the standard dosage. The placebo group
received an identical-looking tablet containing no active ingredients. The exact dosing
schedule for this historical trial is not detailed in the available summaries.

e Observation Period: 5 months (December 1968 to April 1969).

e Primary Outcome: The number of participants in each group who contracted a respiratory
condition during the observation period.

 Statistical Analysis: The difference in incidence rates was analyzed for statistical
significance, reportedly yielding a p-value of < 0.001.

Cazzola M, et al. (2014) Multicenter Trial Protocol

» Objective: To evaluate the efficacy and tolerability of Buccalin in the prophylaxis of infectious
episodes in patients with recurrent respiratory tract infections.

e Study Design: Double-blind, randomized, placebo-controlled, multicenter clinical study.
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o Participants: A total of 188 eligible patients were randomized. 90 were assigned to the active
(Buccalin) group and 88 to the placebo group. 170 patients completed the study.

» Treatment Regimen: The study involved a 6-month period divided into 4 treatment cycles.
For each cycle (lasting 30 days), treatment was administered for the first 3 days as follows:

[e]

Day 1: One tablet

o

Day 2: Two tablets

[¢]

Day 3: Four tablets

[¢]

All tablets were to be taken while fasting.

e Primary Outcome: The reduction in the total number of days with infectious episodes (IE)
over the 6-month study period.

o Data Analysis: The mean number of days with IE was compared between the active and
placebo groups.
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Figure 2: Experimental workflow for the Cazzola et al. (2014) trial.

Manufacturing and Quality Control

The manufacturing process for Buccalin, while proprietary, can be logically inferred to involve

several key stages:

o Bacterial Cultivation: Large-scale fermentation of each of the four bacterial strains (H.
influenzae, S. pneumoniae, S. agalactiae, S. aureus) under controlled conditions to achieve

the target cell density.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b174987?utm_src=pdf-body-img
https://www.benchchem.com/product/b174987?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e Harvesting and Inactivation: The bacterial cells are harvested from the culture medium.
Inactivation is then performed, reportedly using heat, to render the bacteria non-viable while
preserving the antigenic structures on the cell surface.

e Quantification and Formulation: The inactivated bacterial cells are quantified to ensure the
correct dose is included in each tablet. The bacterial lysates are then blended with
pharmaceutical excipients.

» Tableting and Coating: The mixture is compressed into tablets, which then undergo a coating
process to apply the gastro-resistant layer.

e Quality Control: Rigorous QC testing is performed throughout the process, including sterility
tests to confirm complete inactivation, antigen content verification, and dissolution testing to
ensure the integrity of the gastro-resistant coating and proper release profile.

Buccalin

Oral Polyvalent Vaccine

Active Bacterial Corﬁp\?ents

Haemophilus influenzae Streptococcus pneumoniae Staphylococcus aureus Streptococcus agalactiae

(1.5 x 10° cells) (1.0 x 10° cells) (1.0 x 10° cells) (1.0 x 10° cells)

T~ N\

Therapeutic Indication: :
Oral antibacterial prophylaxis :
of complications of colds and 1
recurrent respiratory infections I

4

Click to download full resolution via product page

Figure 3: Relationship between Buccalin, its components, and its indication.

Conclusion

Buccalin is an oral immunostimulant with a long history of use and a well-defined composition.
Its proposed mechanism of action, centered on the induction of mucosal immunity via GALT
stimulation, is immunologically plausible. Historical clinical data suggested a significant
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protective effect against respiratory infections. While a more recent, rigorous, placebo-
controlled trial demonstrated a statistically significant, albeit modest, reduction in the number of
days with infectious episodes, further data from ongoing large-scale trials are required to more
definitively establish its clinical benefit in the prophylaxis of recurrent respiratory tract infections
in various patient populations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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